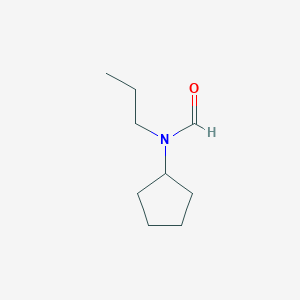

Formamide, N-cyclopentyl-N-propyl-(9CI)

Description

Historical Context and Significance of Substituted Formamides in Chemical Sciences

Substituted formamides are a class of organic compounds that have long been of interest to chemists. Their history is intertwined with the development of organic synthesis and the study of amides. Formamides, in general, are recognized for their unique properties, including high polarity and the ability to act as excellent solvents. The simplest formamide (B127407) has even been implicated in prebiotic chemistry, highlighting the fundamental importance of this functional group. stfc.ac.uk

The significance of substituted formamides in chemical sciences is multifaceted. They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. nih.govresearchgate.net The formyl group can act as a protecting group for amines, and formamides are precursors to isocyanides, formamidines, and other valuable functional groups. nih.gov Furthermore, the formamide moiety itself is found in a number of natural products and medicinally important compounds. researchgate.net The ongoing research into new synthetic methodologies for the preparation of substituted formamides underscores their continued importance in modern organic chemistry. nih.govresearchgate.net

Strategic Importance of N-Cyclopentyl-N-propylformamide as a Synthetic Target and Intermediate

The strategic importance of N-cyclopentyl-N-propylformamide lies in its potential as both a synthetic target for methodological studies and as a versatile intermediate for the synthesis of other compounds.

As a Synthetic Target: The synthesis of N,N-disubstituted formamides like N-cyclopentyl-N-propylformamide can be achieved through various established methods for the N-formylation of secondary amines. nih.govresearchgate.nettandfonline.com The precursor, N-cyclopentyl-N-propylamine, can be synthesized through methods such as reductive amination of cyclopentanone (B42830) with propylamine (B44156) or nucleophilic substitution reactions. The subsequent formylation can be carried out using a variety of reagents and conditions, offering a platform to explore and optimize new synthetic protocols. nih.gov Common formylating agents include formic acid, its derivatives, or other C1 sources like paraformaldehyde. nih.govresearchgate.net The development of efficient and environmentally benign methods for the synthesis of such amides remains an active area of research. researchgate.net

As a Synthetic Intermediate: N-cyclopentyl-N-propylformamide can serve as a precursor to other functional groups. For instance, the formyl group can be removed to regenerate the secondary amine, N-cyclopentyl-N-propylamine, under various conditions, making the formyl group a useful protecting group. More importantly, N,N-disubstituted formamides can be converted to other functional groups. For example, they can be reduced to the corresponding methylamines or used in Vilsmeier-Haack type reactions. While specific examples involving N-cyclopentyl-N-propylformamide are not prominent in the literature, the known reactivity of the N,N-disubstituted formamide functional group suggests its potential in these transformations.

Below is a table of some computed properties for N-cyclopentyl-N-propylformamide:

| Property | Value |

| Molecular Formula | C₉H₁₇NO |

| IUPAC Name | N-cyclopentyl-N-propylformamide |

| Molecular Weight | 155.24 g/mol |

| Canonical SMILES | CCCN(C1CCCC1)C=O |

| InChI Key | QZOXUNZOGUCKHW-UHFFFAOYSA-N |

Note: These properties are computationally derived and may differ from experimental values. uq.edu.au

Scope and Current Research Landscape in N-Cyclopentyl-N-propylformamide Chemistry

The current research landscape for N-cyclopentyl-N-propylformamide appears to be an open field with no specific, in-depth studies dedicated to this molecule readily available in the public domain. However, the broader field of substituted formamide chemistry is vibrant and continually evolving.

Current research in areas relevant to N-cyclopentyl-N-propylformamide includes:

Development of Novel Synthetic Methods: There is ongoing research into new catalytic systems for the formylation of amines, focusing on sustainability and efficiency. researchgate.netacs.org These methods often employ earth-abundant metals and greener reaction conditions.

Applications in Medicinal Chemistry: The amide bond is a cornerstone of many pharmaceutical compounds. While N,N-disubstituted formamides are perhaps less common as core pharmacophores compared to other amides, they can serve as important isosteres or synthetic precursors in drug discovery. nih.govnih.gov The lipophilic nature of the cyclopentyl and propyl groups in N-cyclopentyl-N-propylformamide could be of interest in the design of molecules with specific pharmacokinetic properties.

Use as a Synthetic Building Block: Research continues to uncover new transformations of the formamide group, expanding its utility as a synthetic intermediate. acs.orgresearchgate.net

Given the lack of specific data, a summary of predicted or analogous spectral data is presented below. This data is inferred from the general characteristics of N,N-disubstituted formamides and should be considered hypothetical.

| Spectral Data Type | Predicted Features |

| ¹H NMR | Signals corresponding to the formyl proton (CHO), protons on the cyclopentyl ring, and protons on the propyl group. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O), as well as signals for the carbons of the cyclopentyl and propyl groups. |

| IR Spectroscopy | A strong absorption band characteristic of the amide C=O stretch, typically in the region of 1650-1680 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Future research on N-cyclopentyl-N-propylformamide could involve its synthesis via modern catalytic methods, a full characterization of its physical and spectral properties, and an exploration of its reactivity as a synthetic intermediate. Such studies would contribute to the broader understanding of N,N-disubstituted formamides and their potential applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

N-cyclopentyl-N-propylformamide |

InChI |

InChI=1S/C9H17NO/c1-2-7-10(8-11)9-5-3-4-6-9/h8-9H,2-7H2,1H3 |

InChI Key |

QZOXUNZOGUCKHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C=O)C1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopentyl N Propylformamide

Conventional Synthetic Pathways to N-Cyclopentyl-N-propylformamide

Traditional methods for the synthesis of N-cyclopentyl-N-propylformamide rely on well-established chemical transformations that have been widely used for the formation of amide bonds. These pathways are characterized by their directness and utility in various laboratory settings.

Amidation Reactions Employing Formic Acid Derivatives and Corresponding Amines

The most direct and common method for the synthesis of N-cyclopentyl-N-propylformamide is the acylation of N-cyclopentyl-N-propylamine with a suitable formylating agent derived from formic acid. This approach involves the formation of a carbon-nitrogen bond between the secondary amine and a formyl group.

Formic acid itself can be used to directly formylate N-cyclopentyl-N-propylamine. The reaction is typically carried out by heating the amine with an excess of formic acid. To drive the equilibrium towards the product, azeotropic removal of water is often employed. The reaction can be catalyzed by acids or proceed under thermal conditions.

Alternatively, more reactive derivatives of formic acid can be utilized to achieve the formylation under milder conditions. These include mixed anhydrides, such as acetic formic anhydride, which is prepared in situ from formic acid and acetic anhydride. This reagent is highly effective for the formylation of sterically hindered secondary amines.

The general reaction is depicted below:

Reaction Scheme 1: Amidation of N-Cyclopentyl-N-propylamine

| Formylating Agent | Catalyst/Conditions | Typical Yield (%) | Reference |

| Formic Acid | Heat, Dean-Stark trap | 60-80 | General Knowledge |

| Acetic Formic Anhydride | Pyridine, 0°C to rt | >90 | General Knowledge |

| Ammonium Formate (B1220265) | Heat | 70-85 | General Knowledge |

Reductive Formylation Approaches

Reductive formylation, also known as reductive amination, provides an alternative route to N-cyclopentyl-N-propylformamide. This method involves the reaction of one of the constituent amines with a suitable carbonyl compound in the presence of a reducing agent and a source of the formyl group. For the synthesis of the precursor secondary amine, N-cyclopentyl-N-propylamine, one could react cyclopentanone (B42830) with propylamine (B44156) followed by reduction, or propanal with cyclopentylamine (B150401) followed by reduction. Subsequently, the formed secondary amine can be formylated as described in the previous section.

A more direct reductive formylation approach to the final product is less common for secondary formamides but can be envisaged.

Alternative N-Formylation Strategies

Beyond the use of formic acid and its direct derivatives, other reagents can serve as sources of the formyl group. For instance, chloral (B1216628) hydrate (B1144303) in the presence of a base has been used for the formylation of amines. Another classical method is the Leuckart-Wallach reaction, which utilizes a mixture of formic acid and formamide (B127407) or another formylating agent to reductively aminate a carbonyl compound.

The use of formyl esters, such as ethyl formate, can also effect the N-formylation of N-cyclopentyl-N-propylamine, often requiring elevated temperatures or the use of a catalyst.

| Formylation Strategy | Reagent(s) | Key Features |

| Use of Formyl Esters | Ethyl formate | Requires heating, can be catalyzed by bases. |

| Leuckart-Wallach Type | Formic acid/Formamide | Typically used for reductive amination to form amines, but can be adapted. |

Modern Approaches and Advancements in N-Cyclopentyl-N-propylformamide Synthesis

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methods for the formation of amide bonds, including the synthesis of N-cyclopentyl-N-propylformamide.

Catalytic Synthesis Protocols

Catalysis has emerged as a powerful tool to facilitate the N-formylation of amines under milder conditions and with higher efficiency. Various catalytic systems have been developed for the formylation of secondary amines, which are applicable to the synthesis of N-cyclopentyl-N-propylformamide.

For example, the use of a catalytic amount of iodine has been shown to be effective for the N-formylation of a wide variety of amines with formic acid under solvent-free conditions. organic-chemistry.org The proposed mechanism involves the in-situ generation of hydrogen iodide (HI), which protonates the formic acid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org

Transition metal catalysts have also been extensively explored. Ruthenium-based catalysts, for instance, can promote the N-formylation of primary amines using methanol (B129727) as a C1 source. acs.org While this is for primary amines, similar catalytic systems are being developed for secondary amines. Gold-palladium bimetallic nanoparticles supported on iron oxide have been reported as a reusable catalyst for the oxidative N-formylation of secondary amines using methanol as the formyl source and oxygen as the oxidant. mdpi.com This method operates at room temperature and offers a sustainable alternative to traditional methods. mdpi.com

| Catalyst System | Formyl Source | Oxidant | Key Advantages |

| Iodine organic-chemistry.org | Formic Acid | - | Solvent-free, mild conditions, low cost. organic-chemistry.org |

| AuPd–Fe3O4 Nanoparticles mdpi.com | Methanol | O2 | Room temperature, reusable catalyst. mdpi.com |

| Ruthenium Complexes acs.org | Methanol | - | Utilizes a sustainable C1 source. acs.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including N-cyclopentyl-N-propylformamide. The focus is on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

The catalytic methods described above align well with green chemistry principles. The use of methanol as a sustainable and readily available C1 source is a significant advancement over traditional formylating agents. acs.orgmdpi.com Methanol is less corrosive and produces water as the primary byproduct.

Solvent-free reaction conditions, as seen in the iodine-catalyzed formylation, are highly desirable as they eliminate the environmental and economic costs associated with solvent use and disposal. organic-chemistry.org Furthermore, the development of heterogeneous and reusable catalysts, such as the supported gold-palladium nanoparticles, is a cornerstone of green chemistry, as it simplifies product purification and reduces catalyst waste. mdpi.com

The broader application of these green methodologies to the specific synthesis of N-cyclopentyl-N-propylformamide would involve selecting the appropriate amine precursor and applying these advanced, sustainable catalytic protocols to achieve a more environmentally friendly production process.

Microwave-Assisted Synthesis and Flow Chemistry Techniques

No specific studies detailing the application of microwave-assisted synthesis or flow chemistry techniques for the production of N-Cyclopentyl-N-propylformamide were identified.

Optimization of Reaction Conditions for Yield, Purity, and Selectivity

There is no available research literature that focuses on the optimization of reaction conditions to improve the yield, purity, and selectivity of N-Cyclopentyl-N-propylformamide synthesis.

Enantioselective and Diastereoselective Synthesis of Chiral N-Cyclopentyl-N-propylformamide Derivatives

Information regarding the enantioselective or diastereoselective synthesis of chiral derivatives of N-Cyclopentyl-N-propylformamide is not present in the surveyed scientific literature.

Process Scale-Up and Industrial Considerations in N-Cyclopentyl-N-propylformamide Production

No patents or process chemistry articles were found that discuss the scale-up and industrial manufacturing considerations for N-Cyclopentyl-N-propylformamide.

Chemical Reactivity and Transformation Pathways of N Cyclopentyl N Propylformamide

Reactions Involving the Formamide (B127407) Moiety

The formamide moiety is the most reactive part of the N-Cyclopentyl-N-propylformamide molecule. The presence of the carbonyl group and the nitrogen atom allows for a variety of transformations, including cleavage of the amide bond, modification of the carbonyl group, and reactions at the nitrogen atom, although the latter is less common for a tertiary amide.

Hydrolysis Reactions and Conditions for Amide Cleavage

Amide hydrolysis, the cleavage of the carbon-nitrogen bond by water, is a fundamental reaction of formamides. This process can be catalyzed by either acid or base, and typically requires forcing conditions such as high temperatures due to the stability of the amide bond.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (N-cyclopentyl-N-propylamine) yields formic acid. The amine is protonated under the acidic conditions, which drives the equilibrium towards the products.

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The elimination of the N-cyclopentyl-N-propylaminyl anion is the rate-determining step, which is followed by an acid-base reaction between the leaving amine and the newly formed formic acid to yield formate (B1220265) and the neutral amine. Generally, tertiary amides are more resistant to hydrolysis than primary or secondary amides.

| Substrate | Reagents and Conditions | Product(s) | Yield |

| N,N-Diethyl-m-toluamide (DEET) | DthA enzyme, pH 7.9 | 3-Methylbenzoic acid, Diethylamine | - |

| N,N-Dimethylformamide (DMF) | Water, heat | Formic acid, Dimethylamine | - |

Amidation and Transamidation Reactions

Transamidation is a process where the amine portion of an amide is exchanged with another amine. For a tertiary amide like N-cyclopentyl-N-propylformamide, this would involve the reaction with a primary or secondary amine, typically in the presence of a catalyst. Due to the stability of the amide bond, these reactions often require activation. Lewis acids, organometallic catalysts, and certain Brønsted acids can be employed to facilitate this transformation. The reaction proceeds by activation of the formamide, followed by nucleophilic attack of the incoming amine and subsequent elimination of N-cyclopentyl-N-propylamine.

| Amide Substrate | Amine | Catalyst/Conditions | Product | Yield |

| N,N-Dimethylformamide (DMF) | Aniline | Imidazolium chloride, 150 °C | N-Phenylformamide | Good |

| Heptanamide | Benzylamine | Cu(OAc)₂, tert-amyl alcohol | N-Benzylheptanamide | Good |

Dehydration to Isonitriles and Related Carbonylations

Tertiary formamides cannot be directly dehydrated to isonitriles, as this transformation is characteristic of N-substituted formamides where the nitrogen is bonded to a hydrogen. The dehydration of a secondary formamide, such as N-cyclopentylformamide, would yield cyclopentyl isonitrile. This reaction typically involves the use of dehydrating agents like phosphorus oxychloride, phosgene, or triphenylphosphine (B44618) in combination with a base. The mechanism involves the conversion of the formyl oxygen into a good leaving group, followed by elimination.

| Formamide Substrate | Reagents | Conditions | Isonitrile Product | Yield |

| N-Cyclohexylformamide | Triphenylphosphine, Iodine, Et₃N | Dichloromethane, rt, 1h | Cyclohexyl isocyanide | 85% |

| N-(3-Bromophenyl)formamide | Phosphorus oxychloride, Et₃N | 0 °C, 5 min | 3-Bromo-1-isocyanobenzene | Excellent |

Reduction Pathways to Amines

The formyl group of N-cyclopentyl-N-propylformamide can be reduced to a methyl group, converting the formamide into the corresponding tertiary amine, N-cyclopentyl-N-methyl-N-propylamine. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being a classic reagent for this purpose. The reaction proceeds through the formation of an iminium ion intermediate, which is then further reduced by the hydride reagent. More modern methods utilize catalytic hydrosilylation with various metal catalysts.

| Amide Substrate | Reducing Agent/Catalyst | Conditions | Amine Product | Yield |

| General Amide (RCONR'₂) | 1. LiAlH₄, 2. H₂O | Ether or THF | RCH₂NR'₂ | General |

| N-Methyl-N-phenylbenzamide | PhSiH₃, NiCl₂(dme) | - | N-Benzyl-N-methylaniline | High |

N-Alkylation and N-Acylation Reactions

As N-cyclopentyl-N-propylformamide is a tertiary amide, it cannot undergo further N-alkylation or N-acylation at the nitrogen atom. However, the corresponding secondary amine, N-cyclopentyl-N-propylamine (which can be obtained from the hydrolysis of the formamide), can readily undergo these reactions.

N-Alkylation involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the acid formed. This results in the formation of a tertiary amine.

N-Acylation is the reaction of the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a new amide. This reaction is typically fast and exothermic.

| Amine Substrate | Reagent | Conditions | Product | Yield |

| Dicyclohexylamine | Dimethyl sulfate | - | N,N-Dicyclohexylmethylamine | - |

| Di-n-propylamine | α-Chloroacetyl chloride | Toluene, aq. NaOH, 20-30 °C | N,N-Di-n-propyl-α-chloroacetamide | - |

Reactions Involving the Cyclopentyl and Propyl Moieties

The cyclopentyl and propyl groups attached to the nitrogen atom of N-cyclopentyl-N-propylformamide are generally less reactive than the formamide moiety. These saturated alkyl groups primarily undergo free-radical substitution reactions.

Under typical laboratory conditions for the reactions of the formamide group, the cyclopentyl and propyl moieties remain inert. However, under specific conditions, such as in the presence of UV light and a halogen, these groups can react. For instance, free-radical bromination of the cyclopentyl group would lead to the substitution of a hydrogen atom with a bromine atom. Due to the equivalence of all hydrogen atoms on the cyclopentane (B165970) ring, this would yield a single major monobrominated product. pearson.comchegg.com The propyl group could also undergo similar reactions.

Furthermore, if one of these alkyl groups were to be functionalized with a good leaving group (e.g., conversion of a hydroxyl group to a tosylate), it could undergo nucleophilic substitution reactions. For example, a propyl tosylate can react with a nucleophile like sodium azide (B81097) in an SN2 reaction. researchgate.net

| Substrate | Reagents | Conditions | Major Product |

| Cyclopentane | Br₂, UV light | - | Bromocyclopentane |

| n-Propyl tosylate | Sodium azide | DMF | n-Propyl azide |

Ring Functionalization of the Cyclopentyl Group

The cyclopentyl group in N-cyclopentyl-N-propylformamide offers multiple sites for C-H functionalization. The development of transition metal-catalyzed C-H activation has enabled the introduction of various functional groups onto otherwise unreactive alkane rings. The amide group can act as a directing group, guiding the catalyst to specific C-H bonds, typically those in close proximity.

While specific studies on N-cyclopentyl-N-propylformamide are not extensively documented, the principles of directed C-H functionalization can be applied. For instance, palladium, rhodium, and ruthenium-based catalysts have been successfully employed for the C-H functionalization of cyclic amines and amides. nih.gov These reactions often proceed via a cyclometalated intermediate.

Potential functionalization reactions on the cyclopentyl ring could include:

Oxidation: Introduction of hydroxyl or carbonyl groups.

Halogenation: Introduction of chloro, bromo, or iodo substituents.

Arylation/Alkenylation: Formation of new carbon-carbon bonds with aryl or vinyl groups.

| Reaction Type | Catalyst/Reagents | Potential Product | Reference Principle |

|---|---|---|---|

| Oxidation (Hydroxylation) | Pd(OAc)₂ / PhI(OAc)₂ | N-(hydroxycyclopentyl)-N-propylformamide | mdpi.com |

| Halogenation (Chlorination) | Pd(OAc)₂ / N-Chlorosuccinimide (NCS) | N-(chlorocyclopentyl)-N-propylformamide | nih.gov |

| Arylation | [RhCp*Cl₂]₂ / AgSbF₆ / Arylboronic acid | N-(arylcyclopentyl)-N-propylformamide | nih.gov |

Alkane Chain Functionalization of the Propyl Group

Similar to the cyclopentyl ring, the propyl group presents opportunities for selective C-H functionalization. The terminal methyl group (γ-position) and the internal methylene (B1212753) groups (α- and β-positions relative to the nitrogen) have different reactivities. Directed C-H activation strategies often favor functionalization at the γ-position due to the formation of a stable six-membered metallacycle intermediate.

Key potential transformations on the propyl chain include:

γ-Arylation: Palladium-catalyzed reaction to introduce an aryl group at the terminal carbon.

γ-Alkylation: Introduction of an alkyl group at the terminal carbon.

Oxidation: Selective oxidation of a specific C-H bond to introduce an oxygen-containing functional group.

| Reaction Type | Catalyst/Reagents | Potential Product | Reference Principle |

|---|---|---|---|

| γ-Arylation | Pd(OAc)₂ / Norbornene / Aryl halide | N-cyclopentyl-N-(3-arylpropyl)formamide | General principles of γ-C-H arylation |

| γ-Hydroxylation | Ru(II) catalyst / Oxidant | N-cyclopentyl-N-(3-hydroxypropyl)formamide | mdpi.com |

Mechanistic Studies of Key Transformations of N-Cyclopentyl-N-propylformamide

Kinetic and Thermodynamic Analysis of Reaction Pathways

The hydrolysis of formamides has been a subject of theoretical and experimental investigation. The reaction generally proceeds through a two-step mechanism. nih.gov The first step involves the hydration of the carbonyl group to form a diol intermediate, which is often the rate-limiting step. nih.gov This is followed by a proton transfer and subsequent breakdown to formic acid and the corresponding amine. nih.gov Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating the energy barriers and transition states of these pathways. nih.govresearchgate.net For N-cyclopentyl-N-propylformamide, the steric bulk of the cyclopentyl and propyl groups may influence the kinetics of such transformations.

In the context of C-H functionalization, kinetic studies often reveal the rate-determining step, which can be the C-H bond cleavage, oxidative addition, or reductive elimination, depending on the specific catalytic cycle. Isotope effect studies (e.g., using deuterated substrates) are crucial in determining whether C-H bond cleavage is involved in the rate-determining step.

Derivatives and Analogues of N Cyclopentyl N Propylformamide

Design and Synthesis of Structurally Modified Analogues

There is no specific information available in the scientific literature detailing the design and synthesis of structurally modified analogues of N-cyclopentyl-N-propylformamide. General synthetic routes for N,N-disubstituted formamides are well-established and typically involve the formylation of the corresponding secondary amine (N-cyclopentyl-N-propylamine). One could hypothesize the synthesis of analogues by utilizing substituted cyclopentylamines or propylamines in this reaction. However, without specific examples in published research, any discussion on reaction conditions, yields, and the characterization of such analogues would be conjectural.

Strategies for Functionalization and Derivatization

The scientific literature does not provide specific strategies for the functionalization and derivatization of N-cyclopentyl-N-propylformamide. In theory, functionalization could be targeted at the cyclopentyl or propyl chains, or potentially at the formyl group, although the latter is generally less reactive. For instance, the introduction of hydroxyl, amino, or halogen functional groups onto the alkyl or cycloalkyl moieties would require multi-step synthetic sequences starting from functionalized precursors to the parent amine. No documented examples of such derivatization for this specific compound have been found.

Structure-Reactivity Relationships in Chemically Modified Derivatives

Due to the lack of synthesized and studied derivatives of N-cyclopentyl-N-propylformamide, there is no information regarding their structure-reactivity relationships. Establishing such relationships requires a systematic study of a series of related compounds where structural modifications are correlated with changes in chemical reactivity or biological activity. Such studies for derivatives of N-cyclopentyl-N-propylformamide have not been reported.

Synthesis of N-Cyclopentyl-N-propylformamide-Containing Macrocycles and Polymers

There are no published reports on the synthesis of macrocycles or polymers that specifically incorporate the N-cyclopentyl-N-propylformamide moiety. While the synthesis of nitrogen-containing macrocycles and polymers is a broad and active area of research, with various strategies like ring-closing metathesis, amidation reactions, and multicomponent reactions being employed, there is no evidence of these techniques being applied to create macromolecules containing the N-cyclopentyl-N-propylformamide unit.

Spectroscopic and Advanced Analytical Characterization in Support of Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of connectivity and stereochemistry.

One-dimensional NMR experiments are the initial and most fundamental step in the structural analysis of an organic molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For Formamide (B127407), N-cyclopentyl-N-propyl-, one would expect to observe distinct signals for the formyl proton, the cyclopentyl protons, and the three sets of protons on the propyl group. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the local electronic environment. Spin-spin coupling between adjacent protons would result in signal splitting, providing valuable information about the connectivity of the molecule.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. Each unique carbon atom in Formamide, N-cyclopentyl-N-propyl- would give rise to a distinct signal. The chemical shift of these signals is highly sensitive to the hybridization and chemical environment of the carbon atom. For instance, the carbonyl carbon of the formamide group would be expected to resonate at a significantly downfield chemical shift compared to the sp³-hybridized carbons of the cyclopentyl and propyl groups.

¹⁵N NMR Spectroscopy: Given the presence of a nitrogen atom in the formamide functional group, ¹⁵N NMR spectroscopy could provide valuable information. Although the natural abundance of the ¹⁵N isotope is low (0.37%), modern NMR techniques can be used to acquire a spectrum. The chemical shift of the nitrogen atom would be characteristic of an amide environment.

Table 1: Hypothetical ¹H NMR Data for Formamide, N-cyclopentyl-N-propyl-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.10 | s | 1H | H-C=O |

| 4.25 | m | 1H | N-CH (cyclopentyl) |

| 3.20 | t | 2H | N-CH₂ (propyl) |

| 1.80-1.50 | m | 10H | Cyclopentyl-CH₂ and Propyl-CH₂ |

Table 2: Hypothetical ¹³C NMR Data for Formamide, N-cyclopentyl-N-propyl-

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 162.5 | C=O |

| 58.0 | N-CH (cyclopentyl) |

| 48.5 | N-CH₂ (propyl) |

| 30.0 | Cyclopentyl-CH₂ |

| 24.0 | Cyclopentyl-CH₂ |

| 22.0 | Propyl-CH₂ |

Two-dimensional NMR experiments provide correlational information between different nuclei, which is crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity within the propyl and cyclopentyl groups. For example, a cross-peak between the signals at 3.20 ppm and the multiplet around 1.60 ppm would confirm the N-CH₂-CH₂ linkage in the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry and conformational preferences. In the case of Formamide, N-cyclopentyl-N-propyl-, NOESY could provide insights into the spatial arrangement of the cyclopentyl and propyl groups relative to the formamide plane.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

HRMS provides a very precise measurement of the molecular weight of a compound, often to four or five decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For Formamide, N-cyclopentyl-N-propyl- (C₉H₁₇NO), the expected exact mass would be calculated and compared to the experimentally determined value.

In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of Formamide, N-cyclopentyl-N-propyl- would be expected to show characteristic losses of the propyl and cyclopentyl groups, as well as other fragments resulting from the cleavage of the amide bond.

Table 3: Hypothetical HRMS and MS/MS Fragmentation Data for Formamide, N-cyclopentyl-N-propyl-

| Ion | m/z (calculated) | m/z (observed) | Fragment |

|---|---|---|---|

| [M+H]⁺ | 156.1388 | 156.1385 | Molecular Ion |

| [M-C₃H₇]⁺ | 114.0919 | 114.0915 | Loss of propyl group |

| [M-C₅H₉]⁺ | 86.0606 | 86.0602 | Loss of cyclopentyl group |

Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Isolation

Chromatographic methods are essential for separating components of a mixture and are routinely used to monitor the progress of a reaction, assess the purity of the final product, and for purification.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot.

Gas Chromatography (GC): For a volatile and thermally stable compound like Formamide, N-cyclopentyl-N-propyl-, GC could be used for purity assessment. Coupled with a mass spectrometer (GC-MS), this technique can separate impurities and provide their mass spectra for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of organic compounds. A suitable reversed-phase HPLC method could be developed to determine the purity of Formamide, N-cyclopentyl-N-propyl- with high accuracy.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Formamide, N-cyclopentyl-N-propyl- |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. For a compound like N-cyclopentyl-N-propylformamide, which is expected to have a reasonable boiling point, GC would be a suitable method for assessing its purity and quantifying its presence in a mixture. The separation in GC is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase.

When coupled with a mass spectrometer (MS), GC-MS becomes a premier tool for both separation and identification. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum that can be used to elucidate the molecular structure of the analyte.

Hypothetical GC-MS Data for N-cyclopentyl-N-propylformamide:

While no specific experimental data has been reported, a hypothetical analysis would likely involve a non-polar or medium-polarity capillary column. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight (155.25 g/mol ). Characteristic fragmentation patterns would likely include the loss of the propyl group, the cyclopentyl group, and other fragments resulting from the cleavage of the amide bond.

Table 1: Hypothetical GC-MS Parameters for the Analysis of N-cyclopentyl-N-propylformamide

| Parameter | Value |

| GC Column | 5% Phenyl Methyl Siloxane |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. N-cyclopentyl-N-propylformamide, being a polar amide, is well-suited for analysis by reversed-phase HPLC. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool for the identification and quantification of analytes in complex mixtures. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like amides.

Hypothetical HPLC and LC-MS Data for N-cyclopentyl-N-propylformamide:

For an HPLC analysis, a C18 column would likely be employed with a mobile phase consisting of a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, although the formamide chromophore has a weak absorbance at lower wavelengths.

In an LC-MS analysis, the mass spectrometer would provide sensitive and selective detection. The protonated molecule [M+H]⁺ would be expected as the base peak in the mass spectrum under positive ion ESI.

Table 2: Hypothetical HPLC Parameters for the Analysis of N-cyclopentyl-N-propylformamide

| Parameter | Value |

| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds.

For N-cyclopentyl-N-propylformamide, IR spectroscopy would be expected to show characteristic absorption bands for the C=O stretching of the amide group, typically in the region of 1650-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the cyclopentyl and propyl groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations.

Raman spectroscopy, which is complementary to IR spectroscopy, would also provide information about the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and can be a valuable tool for structural elucidation.

These techniques are also highly effective for monitoring the progress of chemical reactions. For instance, in the synthesis of N-cyclopentyl-N-propylformamide, the disappearance of reactant peaks and the appearance of the characteristic amide C=O peak in the IR spectrum could be used to track the reaction's completion.

Table 3: Expected Characteristic Infrared Absorption Frequencies for N-cyclopentyl-N-propylformamide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-2960 |

| C=O (amide) | Stretching | 1650-1680 |

| C-N | Stretching | 1200-1350 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

For N-cyclopentyl-N-propylformamide, obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, X-ray crystallography would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. However, a search of publicly available crystallographic databases indicates that the crystal structure of "Formamide, N-cyclopentyl-N-propyl-(9CI)" has not been reported. An entry in the Automated Topology Builder (ATB) mentions that the request for X-ray and docking files failed, further suggesting the absence of experimental crystallographic data for this compound.

Theoretical and Computational Studies of N Cyclopentyl N Propylformamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-cyclopentyl-N-propylformamide. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, yielding detailed information about its electronic structure.

Key molecular properties that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Electron Density and Partial Charges: These calculations reveal the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient. This is essential for understanding intermolecular interactions.

Table 1: Calculated Molecular Properties of N-Cyclopentyl-N-propylformamide Hypothetical data for illustrative purposes.

| Property | DFT (B3LYP/6-31G) | Hartree-Fock (HF/6-31G) |

|---|---|---|

| HOMO Energy (eV) | -6.85 | -7.52 |

| LUMO Energy (eV) | 1.23 | 2.15 |

| HOMO-LUMO Gap (eV) | 8.08 | 9.67 |

| Dipole Moment (Debye) | 3.45 | 3.88 |

| Partial Charge on Carbonyl Oxygen | -0.58 | -0.65 |

| Partial Charge on Nitrogen | -0.42 | -0.51 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving N-cyclopentyl-N-propylformamide. By mapping the potential energy surface, researchers can identify the most likely pathways for reactions such as hydrolysis, oxidation, or thermal decomposition.

A critical aspect of this modeling is the location of transition states , which are the high-energy intermediates that connect reactants to products. The energy difference between the reactants and the transition state, known as the activation energy , determines the rate of the reaction. Computational methods can accurately calculate these parameters, providing valuable kinetic information.

Table 2: Calculated Activation Energies for Hypothetical Reactions of N-Cyclopentyl-N-propylformamide Hypothetical data for illustrative purposes.

| Reaction | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Protonation of carbonyl oxygen followed by nucleophilic attack of water | 18.5 |

| Base-Catalyzed Hydrolysis | Nucleophilic attack of hydroxide (B78521) ion on the carbonyl carbon | 22.1 |

| Thermal Decomposition | Concerted elimination reaction | 45.8 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of N-cyclopentyl-N-propylformamide is not static. The molecule can exist in various conformations due to rotation around single bonds and the flexibility of the cyclopentyl ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of the molecule over time. mdpi.comnih.gov By simulating the motion of all atoms in the molecule and its surrounding solvent, MD can reveal how the molecule explores different conformations and interacts with its environment. mdpi.comnih.gov This is particularly useful for understanding its behavior in biological systems. mdpi.comnih.gov

Table 3: Key Dihedral Angles for Major Conformers of N-Cyclopentyl-N-propylformamide Hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (O=C-N-C_propyl) | Dihedral Angle (O=C-N-C_cyclopentyl) | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans-trans | 180° | 180° | 0.0 |

| cis-trans | 0° | 180° | 2.5 |

| trans-cis | 180° | 0° | 2.8 |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties of N-cyclopentyl-N-propylformamide, which can then be compared with experimental data to validate the computational models.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental NMR spectra to confirm the structure and conformation of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be computed to predict the IR spectrum. This is particularly useful for identifying characteristic functional groups, such as the amide carbonyl stretch.

UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the absorption wavelengths in the UV-Vis spectrum, providing information about the molecule's electronic structure.

Table 4: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for N-Cyclopentyl-N-propylformamide Hypothetical data for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | 165.2 | 163.8 |

| N-CH (cyclopentyl) | 58.9 | 57.5 |

| N-CH₂ (propyl) | 49.3 | 48.1 |

Application of Chemoinformatics Tools for Structure-Reactivity Prediction

Chemoinformatics employs computational methods to analyze chemical information, enabling the prediction of various properties, including reactivity and biological activity. For N-cyclopentyl-N-propylformamide, chemoinformatics tools can be used to develop Quantitative Structure-Activity Relationship (QSAR) models.

These models correlate calculated molecular descriptors (e.g., steric, electronic, and topological properties) with experimentally observed activities. By building a QSAR model based on a series of related compounds, the activity of N-cyclopentyl-N-propylformamide can be predicted without the need for extensive experimental testing.

Table 5: Selected Molecular Descriptors for N-Cyclopentyl-N-propylformamide Used in a Hypothetical QSAR Model Hypothetical data for illustrative purposes.

| Descriptor | Value | Description |

|---|---|---|

| LogP | 2.15 | Octanol-water partition coefficient, a measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | A measure of the polar surface area, related to drug transport properties. |

| Molecular Weight | 155.25 g/mol | The mass of one mole of the substance. |

| Number of Rotatable Bonds | 3 | A measure of molecular flexibility. |

Advanced Reaction Environments and Process Intensification for N Cyclopentyl N Propylformamide Chemistry

Continuous Flow Reactors for Enhanced Throughput and Selectivity

Continuous flow chemistry offers numerous advantages for the synthesis of formamides, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small reaction volumes. For the N-formylation of secondary amines like N-cyclopentyl-N-propylamine, continuous flow systems can significantly improve throughput and selectivity.

In a typical setup, streams of the secondary amine and a formylating agent (e.g., formic acid or its esters) are continuously pumped and mixed in a heated reactor coil. The short residence times, often on the order of minutes, and the ability to operate at elevated temperatures and pressures safely, can lead to rapid and efficient formamide (B127407) formation. This approach minimizes the formation of byproducts that can occur with prolonged heating in batch reactors. While specific data for N-cyclopentyl-N-propylformamide is not available, analogous processes for other secondary amines have demonstrated high yields and throughputs.

Illustrative Data for Continuous Flow N-Formylation of a Secondary Amine:

| Parameter | Value |

|---|---|

| Reactants | Dialkylamine, Formic Acid |

| Reactor Type | Heated Coil Reactor |

| Temperature | 120 °C |

| Pressure | 10 bar |

| Residence Time | 5 minutes |

| Throughput | 2.5 kg/day |

| Yield | >95% |

| Selectivity | >99% |

This table presents hypothetical data based on typical performance for continuous flow N-formylation of secondary amines.

Microreactor Technology for Precise Control of Reaction Parameters

Microreactors represent a further miniaturization of continuous flow technology, offering even greater control over reaction conditions due to their high surface-area-to-volume ratios. This allows for extremely efficient heat exchange, making them ideal for highly exothermic reactions. The precise control over temperature, residence time, and mixing afforded by microreactors can lead to improved yields and selectivities in formamide synthesis.

For a reaction such as the formylation of N-cyclopentyl-N-propylamine, a microreactor setup would enable the rapid screening of reaction conditions to find the optimal parameters for yield and purity. The enhanced mixing in microchannels can also accelerate reaction rates, potentially allowing for the use of milder conditions or less reactive formylating agents. The inherent safety of microreactors also makes them suitable for exploring novel and more energetic reaction pathways.

Solvent-Free and Reduced-Solvent Reaction Systems

A key aspect of green chemistry and process intensification is the reduction or elimination of volatile organic solvents. Solvent-free N-formylation reactions have been developed for a variety of amines, often utilizing a neat mixture of the amine and the formylating agent, sometimes with a catalyst. mdma.ch

For the synthesis of N-cyclopentyl-N-propylformamide, a solvent-free approach would involve heating a mixture of N-cyclopentyl-N-propylamine and formic acid. nih.gov This method is atom-economical and simplifies product work-up, as there is no solvent to remove. In some cases, a catalytic amount of an activating agent can be used to promote the reaction under milder conditions. organic-chemistry.org The absence of a solvent can also lead to higher reaction concentrations, potentially increasing the reaction rate.

Comparison of Solvent-Based vs. Solvent-Free N-Formylation:

| Parameter | Solvent-Based | Solvent-Free |

|---|---|---|

| Solvent | Toluene | None |

| Temperature | 110 °C | 80 °C |

| Reaction Time | 8 hours | 4 hours |

| Work-up | Solvent evaporation, chromatography | Direct distillation |

| Environmental Impact | Higher | Lower |

This table provides an illustrative comparison based on general findings for N-formylation reactions.

Heterogeneous Catalysis and Immobilized Reagents in N-Cyclopentyl-N-propylformamide Transformations

The use of heterogeneous catalysts and immobilized reagents is a cornerstone of sustainable chemical processing, as it facilitates catalyst recovery and reuse, and simplifies product purification. In the context of N-cyclopentyl-N-propylformamide synthesis, solid acid or base catalysts could be employed to promote the reaction between N-cyclopentyl-N-propylamine and a formylating agent.

For example, a packed-bed reactor containing a solid acid catalyst could be integrated into a continuous flow system. The amine and formylating agent would pass through the catalyst bed, where the reaction would occur on the catalyst surface. This approach allows for continuous production without the need for downstream catalyst separation. While specific heterogeneous catalysts for N-cyclopentyl-N-propylformamide synthesis are not widely reported, various metal oxides and supported metal catalysts have shown efficacy in the N-formylation of other amines.

Photochemical and Electrochemical Approaches to N-Cyclopentyl-N-propylformamide Functionalization

Photochemical and electrochemical methods offer unique pathways for the functionalization of organic molecules, often under mild conditions and with high selectivity. These techniques can be used to activate otherwise inert C-H bonds, enabling the direct introduction of new functional groups.

For N-cyclopentyl-N-propylformamide, photochemical approaches could potentially be used to functionalize the cyclopentyl or propyl chains. For instance, a photocatalyst could be used to generate a radical on one of the alkyl chains, which could then react with another molecule to form a new C-C or C-heteroatom bond. nih.gov

Electrochemical synthesis provides an alternative green method for driving chemical reactions. In the context of formamide synthesis, electrochemical methods are being explored for the conversion of carbon dioxide and amines into formamides, although this is an emerging area of research. chemistryviews.org For the functionalization of N-cyclopentyl-N-propylformamide, electrosynthesis could offer a reagent-free method for oxidation or other transformations.

Future Directions and Emerging Research Areas in N Cyclopentyl N Propylformamide Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The synthesis of amides is a cornerstone of modern chemistry, yet traditional methods often suffer from poor atom economy and the generation of significant waste. nih.gov The American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable has specifically identified "amide bond formation avoiding poor atom economy" as a critical area for sustainable synthetic method development. nih.govresearchgate.net Future research into N-cyclopentyl-N-propylformamide will undoubtedly prioritize the development of greener synthetic protocols.

Promising avenues include catalytic, single-step, and redox-neutral transformations. For instance, the ruthenium-catalyzed reaction of alcohols and nitriles to form amides with 100% atom economy presents a template for future synthetic design. chemistryviews.org Another approach involves the direct amidation of carboxylic acids with amines, which is the most atom-economical pathway. acs.org The use of catalysts such as boric and boronic acids, as well as heterogeneous silica (B1680970) catalysts, can facilitate this transformation without producing toxic byproducts. researchgate.net The N-formylation of amines using CO2 as a carbon source and H2 as a reducing agent also offers a green synthetic route to formamides. rsc.org

Table 1: Comparison of Potential Synthetic Routes for N-Cyclopentyl-N-propylformamide

| Synthetic Route | Precursors | Catalyst/Reagent | Byproducts | Atom Economy | Sustainability Profile |

|---|---|---|---|---|---|

| Catalytic Amidation | Cyclopentylpropylamine, Formic Acid | Boric Acid/Boronic Acid | Water | High | Favorable; avoids stoichiometric activators |

| Redox-Neutral Synthesis | Cyclopentylpropanol, Acetonitrile (B52724) | Ruthenium-based | None | 100% (in theory) | Excellent; maximum resource utilization |

| CO2/H2 Formylation | Cyclopentylpropylamine, CO2, H2 | Copper(II) Acetate-DMAP | Water | High | Utilizes renewable C1 source |

| Dehydration of Formic Acid/Amine Salts | Cyclopentylpropylamine, Formic Acid | Heat/Catalyst | Water | High | Potentially solvent-free |

Exploration of Novel Chemo-, Regio-, and Stereoselective Transformations

While the formamide (B127407) moiety itself is relatively simple, the cyclopentyl and propyl substituents on the nitrogen atom of N-cyclopentyl-N-propylformamide offer opportunities for complex molecular architectures through selective transformations. Future research will likely focus on developing catalytic systems that can precisely control the outcome of reactions at or adjacent to these groups.

The control of chemo-, regio-, and stereoselectivity is a fundamental challenge in organic synthesis. chemrxiv.org For substrates with multiple reactive sites, achieving selectivity often requires highly specific reaction conditions. chemrxiv.org In the context of N-cyclopentyl-N-propylformamide, this could involve, for example, the selective functionalization of the cyclopentyl ring while the propyl group and formamide moiety remain untouched. Advances in fields like hydroformylation, which have seen significant progress in controlling selectivity, could provide valuable insights. researchgate.net The development of new catalysts and reagents will be crucial in unlocking the synthetic potential of this molecule. mdpi.com

Application in the Synthesis of Advanced Functional Materials (non-biological)

The unique physicochemical properties of N,N-disubstituted formamides, such as their polarity and solvent capabilities, make them interesting building blocks for advanced functional materials. While specific applications for N-cyclopentyl-N-propylformamide have yet to be established, research in the broader field of materials science suggests several potential avenues.

For example, the incorporation of amide functionalities into polymer backbones can enhance properties such as tensile strength and can even induce novel characteristics like solid-state clusteroluminescence. The precise structure of the amide can also influence the chemical recyclability of the polymer. Other research has demonstrated the potential of materials incorporating amide-like structures in flexible energy storage applications and as components of environmentally robust wearable sensing systems.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. pku.edu.cn These computational tools can predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes. nih.gov For a lesser-studied molecule like N-cyclopentyl-N-propylformamide, AI and ML could be particularly valuable in accelerating the discovery and optimization of its synthesis and subsequent transformations.

Table 2: Illustrative Application of a Predictive Model for N-Cyclopentyl-N-propylformamide Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Predicted Yield (%) | Confidence Score |

|---|---|---|---|---|---|

| Cyclopentylpropylamine | Formic Acid | ZrCl4 | THF | 85 | 0.92 |

| Cyclopentylpropylamine | Ethyl Formate (B1220265) | NaOMe | Methanol (B129727) | 78 | 0.88 |

| Cyclopentylpropylamine | CO2/H2 | Ru/C | Toluene | 91 | 0.95 |

Discovery of Undiscovered Reactivity Modes and Synthetic Utilities

The exploration of novel reactivity is a constant driving force in chemical research. For N-cyclopentyl-N-propylformamide, this could involve investigating its behavior under unconventional reaction conditions or in the presence of novel catalysts. For example, the dehydration of N-substituted formamides can lead to the formation of isocyanides, which are valuable intermediates in organic synthesis. nih.govorganic-chemistry.org

Furthermore, formamides can participate in addition-elimination reactions with sulfonamides or carboxamides, mediated by reagents like N-Bromosuccinimide (NBS), to yield N-sulfonylamidines and N-formylarylamides, respectively. rsc.org The unique electronic and steric environment created by the cyclopentyl and propyl groups in N-cyclopentyl-N-propylformamide may lead to unexpected reactivity or selectivity in these and other transformations. A deeper understanding of its fundamental reactivity could pave the way for its use as a versatile synthon in the construction of more complex molecules.

Q & A

Q. What are the recommended synthetic routes for Formamide, N-cyclopentyl-N-propyl-(9CI), and how can purity be optimized?

A two-step approach is commonly employed:

- Step 1 : React cyclopentylamine with propyl chloride under anhydrous conditions to form N-cyclopentyl-N-propylamine.

- Step 2 : Formamidation using formic acid derivatives (e.g., ethyl formate) under reflux in a non-polar solvent (e.g., toluene) . Purity optimization involves fractional distillation (boiling point estimation via molecular weight: 137.22 g/mol ) and characterization via H/C NMR to confirm absence of unreacted amines or solvents.

Q. Which spectroscopic techniques are critical for characterizing Formamide, N-cyclopentyl-N-propyl-(9CI)?

Q. How should researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 30 days; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Light Sensitivity : Expose to UV (254 nm) and measure absorbance changes. Statistical validation (ANOVA for triplicate samples) ensures reproducibility .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of Formamide, N-cyclopentyl-N-propyl-(9CI) in nucleophilic environments?

- DFT Workflow : Optimize geometry using B3LYP/6-31G(d), calculate frontier molecular orbitals (HOMO/LUMO), and simulate nucleophilic attack sites.

- Validate with experimental kinetic data (e.g., reaction rates with Grignard reagents). Link results to Hammett parameters for broader reactivity frameworks .

Q. What methodologies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Hypothesis Testing : Check for tautomerism (amide-imidic acid equilibrium) via variable-temperature NMR.

- Isotopic Labeling : Synthesize N-labeled analogs to distinguish overlapping signals .

- Cross-Validation : Compare with analogous compounds (e.g., N,N-dicyclopropylformamide ).

Q. How can membrane separation technologies improve purification efficiency for this compound?

- Nanofiltration : Use polyamide membranes (MWCO ~200 Da) to separate unreacted amines (MW <137 g/mol).

- Process Optimization : Adjust transmembrane pressure (3–5 bar) and pH (neutral) to minimize fouling. Reference CRDC subclass RDF2050104 for advanced membrane selection criteria .

Methodological & Theoretical Frameworks

Q. What statistical approaches ensure reproducibility in dose-response studies involving this compound?

- Power Analysis : Calculate sample size (n ≥ 6) using G*Power (α=0.05, β=0.2).

- Nonlinear Regression : Fit data to Hill-Langmuir models (e.g., IC determination) with 95% confidence intervals .

Q. How to design a study investigating its interaction with cytochrome P450 enzymes?

- In Vitro Assay : Use human liver microsomes, NADPH regeneration system, and LC-MS/MS to quantify metabolites.

- Control Groups : Include ketoconazole (CYP3A4 inhibitor) to confirm enzyme specificity.

- Kinetic Analysis : Calculate and via Michaelis-Menten plots .

Data Interpretation & Reporting

Q. What are the best practices for reporting crystallographic data of derivatives?

Q. How to integrate findings into a broader theoretical framework (e.g., structure-activity relationships)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.